4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid 4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17635582
InChI: InChI=1S/C8H10N2O2S/c1-5-6(8(11)12)3-9-7(10-5)4-13-2/h3H,4H2,1-2H3,(H,11,12)
SMILES:
Molecular Formula: C8H10N2O2S
Molecular Weight: 198.24 g/mol

4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid

CAS No.:

Cat. No.: VC17635582

Molecular Formula: C8H10N2O2S

Molecular Weight: 198.24 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid -

Specification

Molecular Formula C8H10N2O2S
Molecular Weight 198.24 g/mol
IUPAC Name 4-methyl-2-(methylsulfanylmethyl)pyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C8H10N2O2S/c1-5-6(8(11)12)3-9-7(10-5)4-13-2/h3H,4H2,1-2H3,(H,11,12)
Standard InChI Key UVIPRYFVYJIINI-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=NC=C1C(=O)O)CSC

Introduction

Structural and Nomenclature Analysis

IUPAC Nomenclature and Substituent Configuration

The systematic IUPAC name 4-methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid denotes:

  • A pyrimidine ring (six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3).

  • Position 4: Methyl group (-CH₃).

  • Position 2: (Methylsulfanyl)methyl group (-CH₂-S-CH₃), distinguishing it from the simpler methylsulfanyl (-S-CH₃) substituent in analog CID 3613356 .

  • Position 5: Carboxylic acid (-COOH).

This structure differs from the closely related compound 4-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid , where the sulfur atom is directly bonded to the pyrimidine ring. The additional methylene (-CH₂-) spacer in the target compound may influence electronic properties and reactivity.

Comparative Structural Analysis

PropertyTarget CompoundAnalog (CID 3613356)
Substituent at C2-(CH₂-S-CH₃)-S-CH₃
Molecular FormulaC₈H₁₀N₂O₂SC₇H₈N₂O₂S
Molecular Weight198.24 g/mol (calculated)184.22 g/mol
Key Functional GroupsCarboxylic acid, thioetherCarboxylic acid, thioether

The extended thioether side chain in the target compound may enhance lipophilicity compared to its analog, potentially affecting solubility and bioavailability.

Synthesis and Derivative Formation

Proposed Synthetic Pathways

While no direct synthesis is documented, routes for analogous pyrimidine derivatives suggest feasible strategies:

Nucleophilic Alkylation of Pyrimidine Precursors

A thiomethyl group (-S-CH₃) can be introduced via nucleophilic substitution. For example, ethyl 4-methyl-2-(methylthio)-5-pyrimidinecarboxylate (CAS 7234-25-5) is synthesized by reacting a chloropyrimidine intermediate with methanethiol . Adapting this method, the (methylsulfanyl)methyl group could be installed using a bromomethylpyrimidine precursor and methyl mercaptan (CH₃SH).

Ester Derivatives and Functionalization

Ester derivatives, such as ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate (CAS 776-53-4) , highlight the versatility of pyrimidine carboxylic acids. Hydrolysis of such esters under basic conditions (e.g., NaOH/H₂O) would yield the free carboxylic acid.

Physicochemical Properties

Acidity and pKa Considerations

The carboxylic acid group at C5 is expected to have a pKa ≈ 2.5–3.0, comparable to benzoic acid (pKa 4.2) but influenced by electron-withdrawing effects of the pyrimidine ring . The (methylsulfanyl)methyl group, being weakly electron-donating, may slightly raise the pKa relative to analogs with direct sulfur attachment .

Solubility and Partition Coefficients

  • Aqueous Solubility: Low due to the aromatic ring and nonpolar thioether group.

  • logP (Predicted): ~1.8 (calculated using ChemAxon), indicating moderate lipophilicity.

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid), ~2550 cm⁻¹ (weak S-H stretch absent due to thioether), and 1250 cm⁻¹ (C-S stretch).

  • NMR (¹H):

    • δ 2.1 ppm (s, 3H, S-CH₃).

    • δ 4.3 ppm (s, 2H, CH₂-S).

    • δ 8.9 ppm (s, 1H, pyrimidine H6).

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